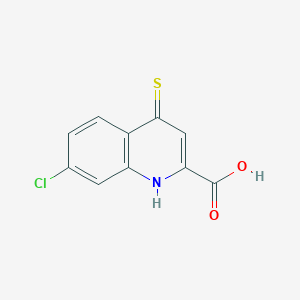

7-氯代硫基喹宁酸

描述

7-Chlorothiokynurenic acid is an NMDA receptor antagonist acting at the glycine site . It is more potent than the corresponding kynurenic acid analog . The compound contains a total of 21 atoms: 6 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom .

Molecular Structure Analysis

The molecular formula of 7-Chlorothiokynurenic acid is C10H6ClNO2S . The average mass is 239.678 Da and the monoisotopic mass is 238.980774 Da .科学研究应用

NMDA Receptor Antagonism

7-Chlorothiokynurenic acid acts as a potent and selective competitive antagonist of the glycine site of the NMDA receptor . This property is utilized in research to study the role of NMDA receptors in various neurological processes and disorders.

Depression Research

It has been shown to produce ketamine-like rapid antidepressant effects in animal models of depression . This application is significant for developing new treatments for major depressive disorder.

Memory and Learning

Research indicates that 7-Chlorothiokynurenic acid can affect working memory, as evidenced by increased errors in memory tests when administered to animals .

Pain Management

The compound is being studied for its potential anti-nociceptive effects, which could lead to new approaches in pain management .

Neuroplasticity

MicroRNAs (miRNAs) are critical regulators of central nervous system plasticity, and 7-Chlorothiokynurenic acid’s impact on miRNA expression is being explored to understand its therapeutic action in depression .

Prodrug Development

A prodrug of 7-Chlorothiokynurenic acid, 4-chlorokynurenine (AV-101), has been developed for human use and is undergoing clinical trials for treating major depressive disorder .

作用机制

Target of Action

7-Chlorothiokynurenic acid (7-CTKA) is a tool compound that acts as a potent and selective competitive antagonist of the glycine site of the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .

Mode of Action

7-CTKA selectively binds to the NMDA receptor glycine-binding site . By doing so, it antagonizes the NMDA receptor, blocking the action of glutamate, a neurotransmitter that normally activates the receptor . This results in a decrease in the excitatory synaptic transmission .

Biochemical Pathways

The primary biochemical pathway affected by 7-CTKA is the glutamatergic signaling pathway. By blocking the glycine modulatory site of the NMDA receptor, 7-CTKA inhibits the reuptake of glutamate into synaptic vesicles . This action is mediated via competitive blockade of vesicular glutamate transporters .

Pharmacokinetics

This limits its bioavailability and suitability for clinical use .

Result of Action

The antagonism of the NMDA receptor by 7-CTKA results in a decrease in excitatory synaptic transmission. This has been shown to produce ketamine-like rapid antidepressant effects in animal models of depression . Due to its inability to cross the blood-brain-barrier, its potential for clinical use is limited .

属性

IUPAC Name |

7-chloro-4-sulfanylidene-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-5-1-2-6-7(3-5)12-8(10(13)14)4-9(6)15/h1-4H,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCOHHUVHWAXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=CC2=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159214 | |

| Record name | 7-Chlorothiokynurenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135025-56-8 | |

| Record name | 7-Chlorothiokynurenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135025-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chlorothiokynurenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135025568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chlorothiokynurenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 7-Chlorothiokynurenic acid exert its neuroprotective effects in the context of focal ischemia?

A: 7-Chlorothiokynurenic acid acts as a potent antagonist of the glycine modulatory site on NMDA receptors. [] During focal ischemia, excessive glutamate release leads to overactivation of NMDA receptors, triggering excitotoxicity and neuronal damage. By blocking the glycine site, 7-Chlorothiokynurenic acid prevents NMDA receptor overactivation, mitigating neuronal death and reducing infarct size. [] This mechanism is distinct from NMDA receptor antagonists like MK-801, offering a potential alternative approach to neuroprotection. []

Q2: How does the structure of 7-Chlorothiokynurenic acid relate to its activity compared to similar compounds?

A: While the provided research primarily focuses on the activity of 7-Chlorothiokynurenic acid, it highlights the importance of the chlorine substitution for its efficacy. The study demonstrates that 5-Chlorothiokynurenic acid, lacking the chlorine atom at the 7th position, does not exhibit the same neuroprotective effects in the focal ischemia model. [] This suggests that the specific chlorine substitution at the 7th position is crucial for the glycine antagonist activity and subsequent neuroprotective effects of 7-Chlorothiokynurenic acid. Further structure-activity relationship studies would be needed to fully elucidate the impact of different substitutions on the compound's activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)

![(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B158493.png)

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)

![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)